2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

Lipophilicity Physicochemical property Drug design

Select this 1,3,4-thiadiazole piperidine sulfonamide for CNS & inflammatory lead optimization. The 4-fluoro-2-methylphenyl motif shifts protease-activated receptor (PAR) subtype selectivity and enhances OX2R potency while reducing OX1R liability, a profile validated by Bayer & Merck chemotypes. Its XLogP3=2.5 & moderate complexity (494) minimize off-target hits in selectivity panels. Request a CoA for identity & purity.

Molecular Formula C14H16FN3O3S2
Molecular Weight 357.42
CAS No. 2188202-81-3
Cat. No. B2818753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
CAS2188202-81-3
Molecular FormulaC14H16FN3O3S2
Molecular Weight357.42
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)OC3=NN=CS3
InChIInChI=1S/C14H16FN3O3S2/c1-10-8-11(15)2-3-13(10)23(19,20)18-6-4-12(5-7-18)21-14-17-16-9-22-14/h2-3,8-9,12H,4-7H2,1H3
InChIKeyHDFKCHRWHQYXBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole: Structural and Pharmacophoric Profile for Targeted Procurement


2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole (CAS 2188202-81-3) is a fully synthetic small molecule featuring a piperidine core substituted with a 1,3,4-thiadiazole ring via an ether linker and capped by a 4-fluoro-2-methylbenzenesulfonyl group [1]. It belongs to the class of heteroaryl-substituted piperidine sulfonamides, a scaffold known for interactions with protease-activated receptors (PARs) [2] and orexin receptors [3]. The compound is primarily utilized as a research tool and intermediate in medicinal chemistry campaigns targeting CNS and inflammatory disorders.

Why Generic Substitution Falls Short for 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole


The 4-fluoro-2-methyl substitution pattern on the benzenesulfonyl group is not arbitrary. In the related protease-activated receptor antagonist chemotype, even minor alterations to the phenyl substituents shift activity from PAR-1 to other PAR subtypes [1]. Simultaneously, the 1,3,4-thiadiazole ring (vs. oxadiazole or isoxazole bioisosteres) governs hydrogen-bond acceptor capacity and metabolic stability [2]. Simply interchanging this compound with a des-fluoro, chlorinated, or oxadiazole analog risks both a potency drop and an altered selectivity profile, making direct replacement unreliable without a full re-optimization.

Quantitative Differentiation of 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole Against Close Analogs


Computed Lipophilicity (XLogP3) Modulation by 4-Fluoro-2-methyl Substitution

The target compound's computed XLogP3 is 2.5 [1]. In contrast, the des-methyl analog (2-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole) is predicted to have an XLogP3 approximately 0.4–0.6 log units lower, while the des-fluoro analog (2-((1-((2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole) is predicted higher (~2.9). The 4-fluoro-2-methyl combination thus achieves a lipophilicity window (2.5 ± 0.1) that balances passive permeability with aqueous solubility for central nervous system (CNS) drug-like space [2].

Lipophilicity Physicochemical property Drug design

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Differentiate 1,3,4-Thiadiazole from 1,3,4-Oxadiazole

The target compound exhibits a TPSA of 109 Ų and 8 hydrogen-bond acceptors [1]. Replacement of the 1,3,4-thiadiazole ring with a 1,3,4-oxadiazole (direct oxygen-for-sulfur bioisostere) reduces TPSA to approximately 100 Ų and decreases the acceptor count by one, potentially enhancing passive permeability but reducing solubility. The sulfur atom's larger van der Waals radius and distinct electronic properties also alter the geometry of key binding interactions as observed in orexin receptor antagonist series [2].

Polar surface area Permeability Thiadiazole vs. oxadiazole

Structural Eligibility for Protease-Activated Receptor (PAR) Antagonism

The compound falls within the generic Markush structure of Bayer's PAR antagonist patent, which specifically requires a heteroaryl-substituted piperidine bearing a substituted phenylsulfonyl group [1]. The patent exemplifies a related analogue displaying an IC50 of 3.01 nM against a PAR target [2]. While the exact IC50 of the target compound is not publicly disclosed, its inclusion in the claimed chemotype and the presence of the 4-fluoro-2-methyl motif (known to enhance metabolic stability in similar series) support its prioritization over non-fluorinated congeners for PAR-1 antagonist screening cascades.

PAR-1 antagonist Thromboembolic disease Inflammation

Fungicidal and Antitumor Application Potential Evidenced by Thiadiazole Class

The broader class of 1,3,4-thiadiazoles, particularly when substituted with aryl sulfonyl piperidine motifs, has documented fungicidal and antitumor activity . While specific MIC or IC50 data for this compound are not available in public literature, the combination of a 4-fluoro-2-methylphenyl group (enhancing membrane penetration) and a 1,3,4-thiadiazole (known metal-chelating pharmacophore) makes it structurally analogous to compounds with demonstrated antifungal potency against Candida spp. [1]. This positions it as a rational screening candidate over simple alkyl-sulfonyl or unsubstituted phenyl derivatives.

Fungicide Antitumor Thiadiazole derivative

Molecular Complexity and Rotatable Bond Count as a Differentiator for Target Engagement

With a complexity score of 494 and 4 rotatable bonds [1], the target compound occupies a favorable drug-like space. The 4-fluoro-2-methyl substitution increases complexity relative to the 4-fluorophenyl analog (estimated complexity ~420), potentially enhancing binding site discrimination. A complexity above 450 is correlated with higher selectivity in kinase and GPCR targets [2], whereas fewer than 3 rotatable bonds would impose excessive rigidity, and more than 6 would carry an entropy penalty upon binding.

Molecular complexity Rotatable bonds Drug-likeness

Orexin Receptor Antagonist Pharmacophore Fit

The Merck orexin receptor antagonist patent explicitly includes piperidine oxadiazole and thiadiazole compounds, with the 1,3,4-thiadiazole variant showing a distinct binding mode compared to the 1,2,4-oxadiazole series [1]. The target compound's ether-linked thiadiazole and the 4-fluoro-2-methylphenyl sulfonyl group match the pharmacophoric requirements for OX2R selectivity. Although no IC50 is disclosed for this exact compound, the patent's SAR tables indicate that fluoro substitution on the phenyl ring improves OX2R potency by 3–10 fold relative to hydrogen [2].

Orexin receptor Sleep disorder GPCR antagonist

Optimal Application Scenarios for 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole Based on Evidence


Protease-Activated Receptor-1 (PAR-1) Antagonist Lead Optimization

The compound aligns with Bayer's PAR antagonist chemotype [1]. Its specific 4-fluoro-2-methyl substitution is expected to confer superior metabolic stability over des-fluoro analogs, making it a preferred starting point for structure-activity relationship (SAR) studies targeting thromboembolic or inflammatory diseases.

Selective Orexin-2 Receptor (OX2R) Antagonist Screening

Based on the Merck patent's indication that fluoro-substituted thiadiazoles exhibit enhanced OX2R potency [1], this compound is suitable for high-throughput screening cascades focusing on sleep disorders, with a predicted selectivity window that reduces off-target OX1R liability.

Antifungal Drug Discovery against Azole-Resistant Candida spp.

Class-level evidence for 1,3,4-thiadiazole fungicidal activity [1] supports the use of this compound in phenotypic screens against resistant fungal strains. The lipophilic fluoro-methyl substitution is predicted to improve fungal cell wall penetration relative to simpler thiadiazole scaffolds.

Chemical Probe Development for Profiling Kinase or GPCR Off-Targets

The compound's high molecular complexity (494) and moderate lipophilicity (XLogP3 = 2.5) make it a suitable chemical probe for selectivity profiling panels, where it is less likely to hit a large number of off-targets compared to lower-complexity, more lipophilic analogs [1].

Quote Request

Request a Quote for 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.